An In-depth Technical Guide to the Fundamental Properties of Diphenylzinc for Organic Synthesis
An In-depth Technical Guide to the Fundamental Properties of Diphenylzinc for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diphenylzinc (ZnPh₂) is a versatile and powerful organozinc reagent with significant applications in synthetic organic chemistry.[1] Its utility stems from its role as a synthetic equivalent of the phenyl anion synthon, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance.[1][2] This guide provides a comprehensive overview of its core properties, reactivity, and handling, tailored for professionals in research and development.
Physicochemical and Structural Properties
Diphenylzinc is a white crystalline solid that is commercially available.[1] It is highly sensitive to air and moisture, necessitating handling under an inert atmosphere.[3][4] In the solid state, it exists as a dimer, with two phenyl groups bridging the two zinc centers.[1][5] However, in non-polar solvents like benzene or hexane, it typically exists as a monomer.[5]
Table 1: Physicochemical Properties of Diphenylzinc
| Property | Value | References |
| Molecular Formula | C₁₂H₁₀Zn | [3][6] |
| Molecular Weight | 219.59 g/mol | [1][6] |
| Appearance | White crystals or crystalline powder | [1][3] |
| Melting Point | 102-107 °C | [1][3][7] |
| Boiling Point | 280-285 °C | [1][3][7] |
| Solubility | Soluble in most organic solvents (e.g., toluene, THF, benzene) | [2][3][7] |
| Sensitivity | Air and moisture sensitive; pyrophoric | [3][4] |
Preparation of Diphenylzinc
While commercially available, diphenylzinc can be prepared in the laboratory via several standard organometallic routes. The most common method involves the reaction of an organolithium or Grignard reagent with a zinc halide.[1]
Caption: Synthetic route for Diphenylzinc preparation.
Warning: This procedure must be conducted under a strict inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Phenyllithium is highly reactive.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon line.
-
Reagent Charging: In the flask, place anhydrous zinc bromide (ZnBr₂, 1.0 eq) and suspend it in anhydrous diethyl ether or THF.
-
Reaction: Cool the suspension to 0 °C in an ice bath. Add a solution of phenyllithium (PhLi, 2.0 eq) in cyclohexane/ether dropwise from the dropping funnel with vigorous stirring.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: The reaction mixture results in a solution or slurry of diphenylzinc. The lithium bromide byproduct often precipitates. The supernatant solution of diphenylzinc can be carefully cannulated and used directly for subsequent reactions, or the solvent can be removed under vacuum to yield the solid product. Purity can be assessed by NMR.
Core Reactivity in Organic Synthesis
Diphenylzinc's reactivity is characterized by its moderate nucleophilicity, making it less reactive than Grignard or organolithium reagents but more reactive than organoboranes or organostannanes.[8] This tunable reactivity allows for high functional group tolerance in many of its key applications.
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organozinc compounds with organic halides or triflates, forming a new C-C bond.[9] Diphenylzinc is a highly effective reagent for introducing phenyl groups in this manner.[2][7] The reaction is valued for its broad substrate scope and tolerance of sensitive functional groups.[9]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
-
Catalyst Preparation: In a flame-dried, inert-atmosphere flask, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand in anhydrous THF or another suitable solvent.
-
Reaction Setup: To the catalyst solution, add the aryl halide or triflate (1.0 eq).
-
Reagent Addition: Slowly add a solution of diphenylzinc (1.1-1.5 eq) to the reaction mixture at room temperature. The addition should be dropwise to control any potential exotherm.
-
Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or GC-MS.
-
Quenching and Work-up: Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
A significant application of diphenylzinc is in the catalytic asymmetric addition to aldehydes and ketones to produce valuable chiral diarylcarbinols and tertiary alcohols.[10][11] These reactions typically employ a chiral ligand in combination with a metal promoter, such as titanium, to create a chiral catalytic environment that directs the facial selectivity of the phenyl group addition.[10]
Caption: Workflow for catalytic asymmetric phenylation.
This method provides access to tertiary alcohols with good to excellent enantioselectivities.[10] The choice of chiral ligand is critical for achieving high stereocontrol.
Table 2: Examples of Asymmetric Phenylation of Cyclic Enones with Diphenylzinc [10]
| Substrate (Enone) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Methyl-2-cyclohexenone | 83 | 90 |
| 2-Pentyl-2-cyclohexenone | 78 | 95 |
| 2-Methyl-2-cyclopentenone | 60 | 84 |
| 2-Pentyl-2-cyclopentenone | 74 | 97 |
| 2-Iodo-2-cyclohexenone | 77 | >99 |
| 2-Bromo-2-cyclohexenone | 61 | 93 |
Conditions typically involve a bis(sulfonamide) diol ligand, Ti(OⁱPr)₄, and ZnPh₂ in a toluene/hexane solvent system.[10]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (e.g., bis(sulfonamide) diol, 10 mol%) and dissolve in anhydrous toluene.
-
Reagent Addition: Add a solution of diphenylzinc (1.6 eq) in toluene, followed by titanium tetraisopropoxide (Ti(OⁱPr)₄, 0.6 eq). Stir the resulting mixture at room temperature for 15-30 minutes.
-
Substrate Addition: Add the cyclic α,β-unsaturated ketone (1.0 eq) to the flask and continue stirring at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 6-24 hours).
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and quench carefully with saturated aqueous NH₄Cl or 15% aqueous tartaric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting chiral tertiary alcohol by flash column chromatography on silica gel. Enantiomeric excess is determined by chiral HPLC analysis.
Safety and Handling
Diphenylzinc is a hazardous substance that requires careful handling by trained personnel in a controlled laboratory environment.[3]
-
Pyrophoricity and Reactivity: It is spontaneously flammable in air (pyrophoric) and reacts violently with water, releasing flammable gases.[3][12] All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[4][13]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area designated for flammable materials.[12][13] Keep away from heat, sparks, and open flames.
-
Personal Protective Equipment (PPE): Wear flame-retardant laboratory coats, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[12][13]
-
Spills and Disposal: In case of a small spill, cover with a dry absorbent material like sand or vermiculite. Do not use water.[12] Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
-
First Aid:
-
Skin Contact: Brush off loose particles, then immediately flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
References
- 1. Diphenylzinc - Wikipedia [en.wikipedia.org]
- 2. DIPHENYLZINC | 1078-58-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. CAS 1078-58-6: Diphenylzinc | CymitQuimica [cymitquimica.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Diphenylzinc [webbook.nist.gov]
- 7. Diphenylzinc, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Catalytic asymmetric addition of diphenylzinc to cyclic α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
